molecular formula C22H30O2 B1664689 6-Methylene-4-pregnene-3,20-dione CAS No. 19457-57-9

6-Methylene-4-pregnene-3,20-dione

Cat. No. B1664689
CAS RN: 19457-57-9
M. Wt: 326.5 g/mol
InChI Key: BKWJSCFKITXBBM-NTNOATJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylene-4-pregnene-3,20-dione has reproductive effect.

Scientific Research Applications

Inhibition of Prostatic Enzymes

6-Methylene-4-pregnene-3,20-dione has been studied for its inhibitory activity on Δ4-3-ketosteroid 5α-reductase, an enzyme linked to prostatic cancer. Research by Petrow et al. (1981) found that derivatives of 6-methylene-4-pregnen-3-one, particularly 17-acetoxy-6-methylene-4-pregnene-3,20-dione (AMPD), showed maximum inhibitory activity and led to irreversible inactivation of this enzyme in the presence of NADPH. This inactivation was not due to metabolic product formation or superoxide via a cytochrome P-450/NADPH pathway, indicating a direct interaction between AMPD and the enzyme (Petrow et al., 1981).

Structural Analysis and Synthesis

The X-ray structure analysis of steroids related to 6-Methylene-4-pregnene-3,20-dione, such as 4-Pregnen-11α-ol-3,20-dione, provides valuable insights into the conformation and bonding of these compounds. Gupta et al. (1994) determined that this compound crystallizes in the orthorhombic space group, with its rings adopting specific conformations and being held together by hydrogen bonds (Gupta et al., 1994).

In terms of synthesis, Kieslich et al. (1971) explored the microbiological oxidation of derivatives of 4-pregnene-3,20-dione, resulting in compounds like 11β,21-dihydroxy-6α,16α-dimethyl-1,4-pregnadiene-3,20-dione. This approach provides an alternative to more challenging chemical methods for obtaining steroidal derivatives (Kieslich et al., 1971).

Enzymatic Transformations and Steroid Metabolism

The enzymatic transformation and metabolism of steroids, including those related to 6-Methylene-4-pregnene-3,20-dione, have been extensively studied. For instance, Hayano et al. (1954) investigated the steroid metabolic activity in ovarian tissue, leading to the identification of various hydroxylated steroids following incubation with beef corpus luteum homogenates (Hayano et al., 1954).

Impact on Cortisol Production

The influence of derivatives of 6-methylene-4-pregnene-3,20-dione on cortisol production has been studied by Robertson et al. (1989). They found that certain antiprostatic steroids, including 6-methylene-4-pregnene-3,20-dione, affected cortisol output by guinea-pig adrenal cells, either stimulating or inhibiting the production depending on the specific compound (Robertson et al., 1989).

properties

CAS RN

19457-57-9

Product Name

6-Methylene-4-pregnene-3,20-dione

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-6-methylidene-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O2/c1-13-11-16-18-6-5-17(14(2)23)21(18,3)10-8-19(16)22(4)9-7-15(24)12-20(13)22/h12,16-19H,1,5-11H2,2-4H3/t16-,17+,18-,19-,21+,22+/m0/s1

InChI Key

BKWJSCFKITXBBM-NTNOATJHSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)CC[C@]34C)C

SMILES

CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-methylene-4-pregnene-3,20-dione
6-methylenepregn-4-ene-3,20-dione
6-methyleneprogesterone
LY 207320
LY-207320
LY207320

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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